molecular formula C6H3BF5KO B13470343 Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate

Cat. No.: B13470343
M. Wt: 235.99 g/mol
InChI Key: ZRCKVZZNAZNNAV-UHFFFAOYSA-N
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Description

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of reagents known for their stability and versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, making this compound valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions and results in the formation of the trifluoroborate salt . The general reaction can be represented as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

where ( R ) represents the 2,3-difluoro-6-hydroxyphenyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: These are commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents in these reactions.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate exerts its effects involves the formation of a boron-palladium complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2,3-difluoro-6-hydroxyphenyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other trifluoroborate salts. Its difluoro and hydroxy substituents enhance its utility in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H3BF5KO

Molecular Weight

235.99 g/mol

IUPAC Name

potassium;(2,3-difluoro-6-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BF5O.K/c8-3-1-2-4(13)5(6(3)9)7(10,11)12;/h1-2,13H;/q-1;+1

InChI Key

ZRCKVZZNAZNNAV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1F)F)O)(F)(F)F.[K+]

Origin of Product

United States

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